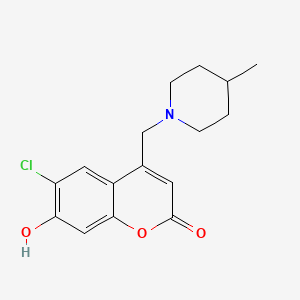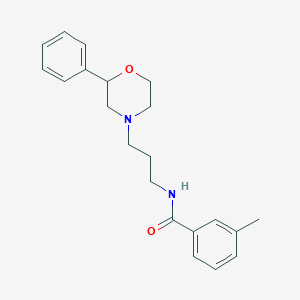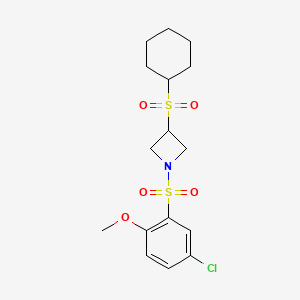![molecular formula C19H16ClNO5 B2546819 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide CAS No. 1428359-71-0](/img/structure/B2546819.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide, also known as BDBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDBCA belongs to the class of compounds known as but-2-yn-1-yl derivatives, which have been shown to possess a range of biological activities, including anticancer, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Compounds with structural similarities to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide, such as benzothiazolinone acetamide analogs, have been synthesized and analyzed for their spectroscopic and quantum mechanical properties. These studies highlight their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light-harvesting efficiency and favorable energy profiles for photovoltaic applications. Additionally, these compounds exhibit notable nonlinear optical (NLO) activity, suggesting their utility in materials science for optical and photonic devices. Molecular docking studies have also explored their interactions with biological targets like Cyclooxygenase 1 (COX1), providing a foundation for further exploration in drug design and development (Mary et al., 2020).
Phenoxy Amide Derivatives Synthesis
Research into phenoxy amide derivatives, closely related to the compound of interest, has explored the synthesis of new derivatives and the impact of solvents on their chlorination processes. These studies contribute to our understanding of chemical synthesis methods and the role of solvent polarity, which is crucial for developing more efficient and environmentally friendly synthetic routes (Wang et al., 2011).
Antitumor Activity Evaluation
The synthesis and evaluation of antitumor activity of benzothiazole acetamide derivatives, which share structural motifs with the compound , have been conducted. Such studies are pivotal in medicinal chemistry, providing insights into the potential of these compounds as cancer therapeutics. By screening against various human tumor cell lines, researchers can identify promising candidates for further development (Yurttaş et al., 2015).
Environmental and Biological Applications
Other research avenues include the study of silylation processes of acetamide derivatives and their implications in environmental science, particularly in the degradation and analysis of pollutants. Additionally, the exploration of anti-inflammatory and antioxidant properties of indole acetamide derivatives illustrates the breadth of biological applications for compounds within this chemical space, hinting at the potential for this compound in similar domains (Lazareva et al., 2017; Al-Ostoot et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c20-14-3-5-15(6-4-14)24-12-19(22)21-9-1-2-10-23-16-7-8-17-18(11-16)26-13-25-17/h3-8,11H,9-10,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXHGKOIOFCDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)
![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)



![Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2546746.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)
